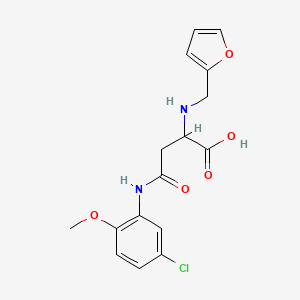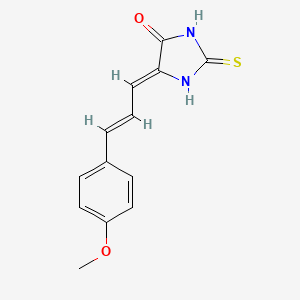![molecular formula C21H18ClN3O4S B11613707 ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11613707.png)
ethyl 2-{(4E)-4-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a chlorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with the chlorinated phenyl group under specific conditions. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure suggests that it could participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole and pyrazole derivatives, such as:
- ETHYL 2-[(4E)-4-{[3-BROMO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-[(4E)-4-{[3-FLUORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 2-[(4E)-4-{[3-CHLORO-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H18ClN3O4S |
|---|---|
Poids moléculaire |
443.9 g/mol |
Nom IUPAC |
ethyl 2-[(4E)-4-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18ClN3O4S/c1-5-9-29-17-8-7-14(11-16(17)22)10-15-12(3)24-25(19(15)26)21-23-13(4)18(30-21)20(27)28-6-2/h1,7-8,10-11H,6,9H2,2-4H3/b15-10+ |
Clé InChI |
MQFHSBQXENQVSU-XNTDXEJSSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C(S1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)Cl)/C(=N2)C)C |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC#C)Cl)C(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(furan-2-ylmethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11613624.png)

![2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11613635.png)
![6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11613653.png)
![(3E)-6-(ethylsulfonyl)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11613658.png)
![N-(4-methyl-5-{[2-(phenylsulfonyl)hydrazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11613667.png)
![6-imino-N-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613670.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11613683.png)

![ethyl 4-methyl-2-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11613693.png)
![methyl (5E)-5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11613712.png)

![3-[(4-bromophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11613728.png)

